2-Bromo-6-nitrobenzothiazole
Overview
Description
2-Bromo-6-nitrobenzothiazole is a chemical compound with the molecular formula C7H3BrN2O2S . It is a derivative of benzothiazole, a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur .
Synthesis Analysis
The synthesis of 2-Bromo-6-nitrobenzothiazole and its derivatives can be achieved through various methods. One approach involves the coupling reaction of diazotized 2-amino-6-bromobenzothiazole with pyrogallol . Another strategy involves the pseudo-four-component reaction of 2-amino-6-bromo-4-methylbenzothiazole, 4-anisaldehyde and 4-hydroxycoumarine in the presence of sulfamic acid .Molecular Structure Analysis
The molecular structure of 2-Bromo-6-nitrobenzothiazole consists of a benzothiazole ring substituted with a bromine atom at the 2nd position and a nitro group at the 6th position . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .Scientific Research Applications
Antiviral Activity
Molecules with a benzothiazole moiety, such as 2-Bromo-6-nitrobenzothiazole, have been found to exhibit antiviral activity . This has become especially relevant due to the threat of outbreaks of epidemics associated with the emergence and spread of various viruses .
Antimicrobial Properties
Benzothiazole derivatives have been shown to possess antimicrobial properties . This makes them useful in the development of new antimicrobial agents .
Anti-inflammatory Effects
2-Bromo-6-nitrobenzothiazole and its derivatives have been found to exhibit anti-inflammatory effects . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antidiabetic Activity
Benzothiazole derivatives have been found to exhibit antidiabetic activity . This opens up possibilities for their use in the treatment of diabetes .
Antioxidant Properties
2-Bromo-6-nitrobenzothiazole and its derivatives have been found to possess antioxidant properties . This makes them potential candidates for the development of new antioxidant agents .
Antidepressant Effects
Benzothiazole derivatives have been found to exhibit antidepressant effects . This opens up possibilities for their use in the treatment of depression .
Anticonvulsant Activity
2-Bromo-6-nitrobenzothiazole and its derivatives have been found to exhibit anticonvulsant activity . This makes them potential candidates for the development of new anticonvulsant drugs .
Anti-tumor Effects
Benzothiazole derivatives have been found to exhibit anti-tumor effects . This opens up possibilities for their use in the treatment of cancer .
Mechanism of Action
Target of Action
2-Bromo-6-nitrobenzothiazole is a derivative of benzothiazole, which is known to be a key component in the design of biologically active compounds . Benzothiazoles (BTAs) have a wide spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . Therefore, it can be inferred that 2-Bromo-6-nitrobenzothiazole may interact with multiple targets in the body, depending on its specific modifications and the biological context.
Mode of Action
It is known that benzothiazole derivatives can interact with their targets in various ways, such as by binding to enzymes or receptors, inhibiting key biochemical processes, or inducing structural changes in biomolecules .
Biochemical Pathways
Given the broad biological activity of benzothiazole derivatives, it is likely that this compound could influence multiple pathways, potentially including those involved in inflammation, oxidative stress, cell proliferation, and neurotransmission .
Result of Action
Given the wide range of biological activities associated with benzothiazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level, potentially including modulation of enzyme activity, alteration of cell signaling pathways, and changes in gene expression .
Safety and Hazards
Future Directions
Benzothiazoles, including 2-Bromo-6-nitrobenzothiazole, are of great interest for drug design due to their high biological and pharmacological activity . Future research may focus on developing new synthetic approaches and patterns of reactivity, as well as exploring the potential of these compounds for developing new drugs and materials .
properties
IUPAC Name |
2-bromo-6-nitro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2S/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDLGBGVVRSXGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469617 | |
Record name | 2-Bromo-6-nitrobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-nitrobenzothiazole | |
CAS RN |
2516-37-2 | |
Record name | 2-Bromo-6-nitrobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-nitrobenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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